2-decyl acrylic Acid
Description
Structure
3D Structure
Properties
CAS No. |
52756-21-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methylidenedodecanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
InChI Key |
YWZKHUXXEKYLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Decyl Acrylic Acid
Direct Synthetic Routes for Alpha-Alkyl Acrylic Acids
Direct methods for synthesizing α-alkyl acrylic acids like 2-decyl acrylic acid often employ classic organic reactions that have been modified and optimized for this class of compounds.
Modified Reformatsky Reactions
The Reformatsky reaction traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. libretexts.orgnih.gov The organozinc reagent, also known as a Reformatsky enolate, is formed by the insertion of zinc into the carbon-halogen bond of the α-haloester. libretexts.org These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. libretexts.org
For the synthesis of α-alkyl acrylic acids, a modified approach is necessary. While the classic Reformatsky reaction yields β-hydroxy esters, variations have been developed for carbon-carbon bond formation in different contexts. libretexts.orgnih.gov The development of asymmetric Reformatsky-type reactions has also been a focus, allowing for the synthesis of chiral β-hydroxy esters and related structures with high diastereoselectivity. nih.govresearchgate.net
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org
In the context of synthesizing this compound, a long-chain aldehyde, undecanal, would be reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often results in concomitant decarboxylation. wikipedia.org The reaction has been successfully applied in the synthesis of various α,β-unsaturated acids. wikipedia.org
Recent advancements in Knoevenagel condensation include the use of novel catalysts and reaction conditions, such as microwave irradiation, solvent-free conditions, and solid-phase synthesis to improve efficiency and sustainability. sigmaaldrich.comresearchgate.netsciencenet.cn
Chikanishi Method and Its Variants for Alpha-Alkylated Acrylic Acids
Research by Chikanishi and others has explored the reactivity of α-alkylacrylic esters. dntb.gov.ua These studies have investigated the homopolymerization behaviors of various methyl esters of α-alkylacrylic acids, providing insights into the reactivity of these monomers. researchgate.net While direct synthesis of this compound via a named "Chikanishi Method" is not extensively documented in the provided results, the principles of α-alkylation of acrylic acid derivatives are central to such a synthesis.
A general approach for preparing α-substituted acrylic acids involves the condensation of a fatty acid with 2-amino-2-methylpropanol to form an oxazoline (B21484) intermediate. google.com This intermediate is then reacted with paraformaldehyde to introduce a methylene group, followed by hydrolysis to yield the α-substituted acrylic acid. google.com This method is particularly suited for higher molecular weight fatty acids. google.com
Stereoselective Synthesis of Alpha-Substituted Acrylic Acid Scaffolds
The stereoselective synthesis of α-substituted acrylic acids and their derivatives is a significant area of research, primarily driven by the importance of chiral α-substituted propionic acids in pharmaceuticals and as bioactive molecules. acs.orgnih.gov
Key strategies for achieving stereoselectivity include:
Asymmetric Hydrogenation: Chiral catalysts, often based on transition metals like ruthenium and nickel, are employed for the asymmetric hydrogenation of α-substituted acrylic acids. acs.orgnih.gov This method can produce chiral α-substituted propionic acids with high yields and excellent enantiomeric excess (ee). acs.orgnih.gov For instance, a RuPHOX–Ru complex has been used as a chiral catalyst for the asymmetric hydrogenation of various α-substituted acrylic acids, achieving up to 99% yield and 99.9% ee. acs.org Similarly, nickel-catalyzed asymmetric hydrogenation has been reported to afford chiral α-substituted propionic acids with up to 99.4% ee. nih.gov
Enzymatic Methods: Biocatalysis offers a green and highly selective route. Phenylalanine ammonia (B1221849) lyase (PAL) enzymes, for example, have been used in the stereoselective synthesis of aliphatic L-α-amino acids from thienylacrylic acids through a two-step hydroamination-hydrodesulfurisation process. researchgate.net
Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an improved process for making chiral, α-methylated, α-substituted amino acids utilizes an oxazolidinone template derived from an N-protected amino acid and an aldehyde. google.com
Precursor Synthesis and Functional Group Transformations Leading to this compound
An alternative to direct synthesis is the preparation of a suitable precursor followed by chemical modifications to introduce the desired functionality.
A common precursor for acrylic acid and its derivatives is acetylene (B1199291). cgiar.org In a two-step industrial process, acetylene is first produced from calcium carbide and water. cgiar.org Subsequently, acetylene, carbon dioxide, and water react to form acrylic acid. cgiar.org
For this compound, a more targeted precursor would be required. One potential route involves the esterification of acrylic acid with dodecanol (B89629) (lauryl alcohol) to form dodecyl acrylate (B77674). vulcanchem.com This ester could then potentially undergo further chemical modification to introduce the decyl group at the alpha position, though specific methods for this transformation are not detailed in the provided results. The synthesis of dodecyl acrylate itself is well-established, often involving acid catalysts and polymerization inhibitors to achieve high yields and purity. chemicalbook.com
Another approach could involve the use of 2-propenoic acid, 2-cyano-3-ethoxy-, decyl ester as a precursor. ontosight.ai This compound, containing a cyano group, could potentially be a starting point for further synthetic manipulations to arrive at this compound. ontosight.ai
Catalytic Systems in the Synthesis of this compound
Acid Catalysts: Both homogeneous and heterogeneous acid catalysts are widely used in esterification reactions to produce acrylates. researchgate.net Sulfuric acid is a common homogeneous catalyst, while ion-exchange resins like Dowex and Amberlyst serve as heterogeneous options. researchgate.net The choice of catalyst can significantly affect the conversion of acrylic acid. researchgate.net
Transition Metal Catalysts: Transition metals are crucial in many synthetic strategies.
Palladium and Nickel: These metals are used in the catalytic coupling of ethylene (B1197577) and CO2 to produce acrylic acid. colab.ws
Ruthenium and Nickel: As mentioned earlier, chiral complexes of these metals are highly effective for the asymmetric hydrogenation of α-substituted acrylic acids. acs.orgnih.gov
Cobalt: Cobalt catalysts have been developed for the enantioselective hydroboration of α-substituted acrylates. nih.gov
Indium: Indium has shown potential in Reformatsky-type reactions. conicet.gov.ar
Base Catalysts: Weakly basic amines like piperidine (B6355638) are standard catalysts for the Knoevenagel condensation. wikipedia.org Hydrotalcites, which are solid base catalysts, have also been employed in Knoevenagel and other condensation reactions. sciencenet.cn
Enzymatic Catalysts: Enzymes like Phenylalanine Ammonia Lyase (PAL) are used for stereoselective synthesis, demonstrating the potential of biocatalysis in this field. researchgate.net
Data Tables
Table 1: Comparison of Catalysts in Asymmetric Hydrogenation of α-Substituted Acrylic Acids
| Catalyst System | Metal | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| RuPHOX–Ru | Ruthenium | Various α-substituted acrylic acids | Up to 99% | Up to 99.9% | acs.org |
| Nickel-based catalyst | Nickel | Various α-substituted acrylic acids | Up to 99% | Up to 99.4% | nih.gov |
Purification and Isolation Techniques for this compound Monomer
The purification and isolation of the this compound monomer are critical steps to ensure high purity, which is essential for subsequent polymerization reactions or other applications. The presence of impurities, such as unreacted starting materials, byproducts, or polymerization inhibitors, can adversely affect the performance and properties of the final polymer. A combination of techniques is typically employed to remove these contaminants.
Distillation: Vacuum distillation is a primary method for purifying acrylic monomers. Since monomers like this compound have relatively high boiling points, distillation under reduced pressure is necessary to prevent thermal degradation and premature polymerization. This technique effectively separates the monomer from less volatile impurities, such as catalysts and polymerization inhibitors, as well as more volatile components like solvents or water. rsc.org
Chromatography: Column chromatography is a highly effective method for achieving high purity. beilstein-journals.org Silica (B1680970) gel is a common stationary phase used to separate the target monomer from structurally similar byproducts and other non-polar or polar impurities. beilstein-journals.org The choice of solvent system (eluent) is crucial for achieving good separation.
Washing and Extraction: Aqueous washing is frequently used to remove water-soluble impurities, catalysts, and unreacted acids or bases. A typical work-up involves washing the crude product with a basic solution, such as sodium carbonate or sodium chloride solution, to neutralize and remove acidic catalysts or excess acrylic acid. vulcanchem.comchemicalbook.com This is followed by washing with water until the product is neutral. vulcanchem.comchemicalbook.com Liquid-liquid extraction can also be used to selectively move the desired product or impurities from one solvent phase to another.
Precipitation and Recrystallization: For solid monomers, or to isolate a product from a reaction mixture, precipitation is a common technique. The crude product is dissolved in a suitable solvent and then precipitated by adding an anti-solvent, causing the purified product to solidify and separate from the soluble impurities. rsc.org Recrystallization from a suitable solvent can further enhance purity.
Filtration and Drying: After precipitation or washing steps, the solid monomer is collected by filtration. The purified product is then thoroughly dried under vacuum to remove any residual solvents. rsc.org For liquid monomers, drying agents may be used, or residual water can be removed via azeotropic distillation.
The table below outlines common purification techniques for acrylic monomers like this compound.
Table 2: Purification and Isolation Techniques
| Technique | Purpose | Description | References |
|---|---|---|---|
| Vacuum Distillation | Removal of non-volatile/volatile impurities, purification of liquid monomer. | Heating the liquid under reduced pressure to vaporize the monomer, which is then condensed and collected, leaving impurities behind. | rsc.orgrsc.org |
| Column Chromatography | High-purity separation from byproducts and contaminants. | The product mixture is passed through a column packed with an adsorbent (e.g., silica gel), and components are separated based on their differential adsorption. | beilstein-journals.org |
| Aqueous Washing/Extraction | Removal of catalysts, unreacted acids, and water-soluble impurities. | The crude product is mixed with an aqueous solution (e.g., Na2CO3, NaCl, water) to remove specific impurities. | vulcanchem.comchemicalbook.com |
| Precipitation/Recrystallization | Isolation and purification of solid monomer. | The product is precipitated from a solution by adding an anti-solvent or by cooling. Recrystallization involves dissolving and slowly crystallizing the product to exclude impurities. | rsc.org |
| Filtration | Separation of solid product from liquid. | A physical method to separate a solid from a liquid phase. | rsc.orgacs.org |
| Drying (under vacuum) | Removal of residual solvents and water. | The purified monomer is placed under vacuum to evaporate any remaining volatile substances without excessive heating. | rsc.org |
Polymerization Science and Macromolecular Engineering of 2 Decyl Acrylic Acid
Homopolymerization Mechanisms and Kinetics
The homopolymerization of acrylic monomers can be achieved through various mechanisms, including free radical, anionic, and controlled radical pathways. The choice of method and the resulting polymer characteristics are heavily dependent on the monomer's structure, particularly the nature of the substituent at the α-carbon.
Free Radical Polymerization of 2-Decyl Acrylic Acid
Free-radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps. rsc.org For α-substituted acrylates, the substituent can significantly impact the polymerization kinetics.
The polymerization of acrylic acid is known to be highly dependent on concentration and the solvent used. mdpi.com For instance, the propagation rate coefficient (k_p_) for acrylic acid is known to change significantly with dilution in different solvents due to effects like hydrogen bonding. rsc.org Generally, acrylate-type monomers exhibit higher propagation rate coefficients compared to methacrylate-type monomers. researchgate.net
However, the introduction of a bulky substituent at the α-position, such as a decyl group, is expected to introduce considerable steric hindrance. This steric crowding around the vinylidene group can hinder the approach of propagating radical chains, thereby reducing the rate of polymerization. acs.orgnist.gov Research on monomers with bulky α-substituents shows that steric hindrance can prevent propagation, although it may also suppress termination reactions. acs.org This effect is also observed in the heat of polymerization, where disubstitution on the same vinyl carbon often leads to a reduction in the heat released due to steric interference in the resulting polymer chain. nist.gov
Table 1: Comparison of Radical Polymerization Kinetic Parameters for Various Acrylic Monomers (Note: Data for this compound is not available; values for related monomers are provided for comparison.)
| Monomer | k_p_ (L·mol⁻¹·s⁻¹) | k_t_ (L·mol⁻¹·s⁻¹) | Temperature (°C) | Conditions | Reference |
|---|---|---|---|---|---|
| Acrylic Acid (AA) | ~17,000 | - | 25 | Aqueous solution | rsc.org |
| 2-Acrylamido-2-methylpropanesulfonic Acid (AMPS) | 1 x 10⁵ | 2 x 10⁷ | 40 | Aqueous solution (2.79 mol·L⁻¹) | acs.org |
This table illustrates the range of kinetic parameters for different acrylic monomers. The bulky 2-decyl group is expected to result in a lower k_p_ compared to less hindered acrylates.
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP) methods, such as RAFT and ATRP, offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and defined architectures. sigmaaldrich.com
RAFT polymerization is a versatile CRP technique that can tolerate a wide range of functional monomers. sigmaaldrich.com However, the polymerization of sterically bulky α-alkyl substituted acrylic acid monomers can be challenging, often resulting in slow polymerization rates and low monomer conversions. nih.gov
In a study on propylacrylic acid (PAA), a structural analogue of this compound, successful RAFT polymerization was achieved under bulk monomer conditions at 60°C using azobisisobutyronitrile (AIBN) as the initiator. nih.gov A low initial chain transfer agent (CTA) to initiator ratio was used to manage the difficult polymerization. nih.gov This approach suggests that a similar strategy could be applied to this compound, likely requiring forcing conditions such as bulk polymerization to achieve reasonable conversion. nih.gov
Table 2: Exemplary Conditions for RAFT Polymerization of Propylacrylic Acid (PAA) (Data from a study on a structural analogue of this compound)
| Polymer | [M]₀/[CTA]₀ | [CTA]₀/[I]₀ | Time (h) | Conversion (%) | M_n,exp_ ( g/mol ) | Đ (M_w/M_n_) |
|---|---|---|---|---|---|---|
| PAA 1 | 40 | 1 | 48 | 65 | 2,500 | 1.25 |
| PAA 2 | 150 | 1 | 48 | 60 | 11,500 | 1.30 |
Source: Adapted from research on propylacrylic acid polymerization. nih.gov
The direct ATRP of acidic monomers like acrylic acid is challenging. acs.orgresearchgate.net The carboxylic acid group can coordinate with and poison the copper catalyst, and nitrogen-based ligands can be protonated, which interferes with their ability to form the active catalyst complex. acs.orgcmu.edunsf.gov Furthermore, dormant polymer chains can undergo side reactions, such as intramolecular lactonization, leading to a loss of chain-end functionality. researchgate.netnsf.gov
To overcome these issues, several strategies have been developed, including:
Use of Protected Monomers: Polymerizing a protected version of the monomer, such as tert-butyl acrylate (B77674), followed by post-polymerization hydrolysis to yield the poly(acrylic acid). nih.gov
Adjusting the Catalytic System: Using specific initiator and catalyst systems, and adjusting their concentrations. For example, Initiators for Continuous Activator Regeneration (ICAR) ATRP has been used for acrylic acid polymerization, where the rate is dependent on the amount of radical initiator rather than the catalyst loading. nsf.gov
Low Catalyst Concentrations: Techniques like Activators Generated by Electron Transfer (AGET) ATRP allow for polymerization with very low concentrations of the copper catalyst, often in miniemulsion or emulsion systems. cmu.edu
For this compound, the bulky α-substituent would add another layer of complexity to ATRP, potentially slowing down the polymerization rate even further. A successful ATRP would likely require a carefully optimized system, possibly involving a protected monomer approach to avoid catalyst deactivation by the acid functionality. nih.gov
Anionic Polymerization of Alpha-Substituted Acrylic Acids
Anionic polymerization is known for producing polymers with well-defined structures and narrow molecular weight distributions. nih.gov However, the direct anionic polymerization of monomers with acidic protons, such as acrylic acid, is not feasible as the initiator would be instantly protonated. Therefore, the carboxylic acid group must be protected, for example as a tert-butyl ester.
Some α-substituted acrylic acid esters can undergo anionic polymerization to form high polymers. researchgate.net The success of the polymerization and the stereochemistry of the resulting polymer are highly dependent on the initiator, solvent, and reaction temperature. Challenges in the anionic polymerization of acrylates include side reactions where the propagating enolate anion attacks the carbonyl group of the ester on another monomer or polymer unit. nih.gov For a monomer like this compound (in its protected ester form), the bulky α-substituent could sterically hinder these side reactions to some extent, but it would also likely slow the rate of propagation.
A patent describes a method for the anionic polymerization of acrylic acid derivatives at moderate temperatures (-15 °C to +75 °C) using ammonium (B1175870) salts of resonance-stabilized nitrogen anions as initiators, which may offer a potential route if applied to a protected form of this compound. google.com
Influence of the 2-Decyl Substituent on Homopolymerization Dynamics
The 2-decyl substituent is the most critical structural feature of the monomer, exerting a dominant influence on its polymerization behavior.
Steric Hindrance: The primary effect of the bulky decyl group is steric hindrance. acs.org This crowding around the polymerizable double bond is expected to decrease the propagation rate constant (k_p_) compared to less substituted acrylates like acrylic acid or methyl acrylate. rsc.org This effect has been noted in other systems where bulky substituents on the α-diimine ligands of catalysts can significantly influence polymerization behaviors, leading to polymers with lower branching and higher molecular weights. rsc.orgnih.gov
Ceiling Temperature (T_c_): The steric strain in the resulting polymer chain caused by the bulky side groups is expected to lower the ceiling temperature of polymerization. Above T_c_, the polymerization becomes thermodynamically unfavorable, and depolymerization dominates. Monomers with significant steric hindrance, like alpha-methylstyrene, have very low ceiling temperatures. nist.gov
Controlled Polymerization: The steric bulk makes controlled polymerization more difficult. As seen with propylacrylic acid, techniques like RAFT may require more forcing conditions (e.g., bulk polymerization) to achieve successful polymerization and control over the molecular architecture. nih.gov
Polymer Properties: The long, hydrophobic decyl chain will make the resulting polymer, poly(this compound), highly hydrophobic. It would also act as an internal plasticizer, leading to a polymer with a low glass transition temperature (T_g_) and increased flexibility.
Copolymerization Studies of this compound
The incorporation of this compound into copolymer structures allows for the precise tailoring of material properties, leveraging the influence of its long alkyl side chain on polymer characteristics. Copolymerization extends the utility of the monomer beyond that of its homopolymer, enabling the creation of materials with a spectrum of properties, such as controlled hydrophobicity, adhesion, and thermal behavior.
Copolymerization with Other Acrylic and Methacrylic Monomers
Copolymerization of long-chain alkyl acrylates, such as this compound, with other acrylic and methacrylic monomers is a versatile strategy for developing polymers with customized properties. While specific studies on this compound are not extensively detailed in the provided literature, valuable insights can be drawn from analogous monomers like 2-ethylhexyl acrylate (EHA), n-decyl acrylate, and octadecyl methacrylate (B99206) (ODMA). These monomers are frequently copolymerized with foundational acrylic monomers to impart flexibility, hydrophobicity, and pressure-sensitive adhesive qualities.
For instance, 2-ethylhexyl acrylate is widely used as a comonomer with acrylic acid, its salts and esters, methacrylates, acrylonitrile, and styrene (B11656). atamanchemicals.com Copolymers of EHA and methyl methacrylate (MMA) are synthesized to create pressure-sensitive adhesives. atamanchemicals.com Similarly, n-decyl acrylate is mentioned as a suitable alkyl acrylate for copolymerization with methyl methacrylate and acrylic acid to produce film-forming agents. google.com
The synthesis of these copolymers often employs controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allows for the creation of well-defined polymer chains. For example, ATRP has been successfully used to prepare block copolymers of 2-ethylhexyl acrylate and methyl methacrylate. acs.orgresearchgate.net Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful method used to copolymerize acrylic monomers, offering control over molecular weight and architecture. nih.govmdpi.com Amphiphilic polymers have been synthesized using a statistical distribution of octadecyl methacrylate (ODMA) and acrylic acid, resulting in materials that exhibit characteristics ranging from ionomers to hydrophobically modified polyelectrolytes depending on the molar ratios of the comonomers. researchgate.net
The properties of the resulting copolymers are highly dependent on the comonomer composition. For example, in copolymers of ODMA and acrylic acid, the solution structure can range from random-coils to collapsed-coil or aggregated structures in solvents like tetrahydrofuran (B95107), based on the monomer ratio. researchgate.net
| Monomer System | Polymerization Technique | Resulting Copolymer Type | Key Findings/Applications |
| 2-Ethylhexyl acrylate (EHA) & Methyl methacrylate (MMA) | Free radical emulsion copolymerization | Random Copolymer | Forms pressure-sensitive adhesives. atamanchemicals.com |
| 2-Ethylhexyl acrylate (EHA) & Methyl methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Di- and Triblock Copolymers | Creates thermoplastic elastomers with distinct glass transition temperatures. acs.orgresearchgate.net |
| n-Decyl acrylate, Methyl methacrylate & Acrylic acid | Free radical polymerization | Random Copolymer | Produces film-forming agents for various applications. google.com |
| Octadecyl methacrylate (ODMA) & Acrylic acid | Not specified | Statistical Copolymer | Creates amphiphilic polymers with solution structures dependent on composition. researchgate.net |
| Decyl methacrylate & 2-diisopropylaminoethyl methacrylate | Not specified | Copolymer | Used in specific formulations, dissolved in N,N-dimethylacetamide. uktradeinfo.comtaricsupport.com |
Terpolymerization Formulations
Terpolymerization, the process of polymerizing three distinct monomers, offers an even greater degree of property control, allowing for the combination of characteristics from each constituent monomer into a single material. While specific terpolymer formulations involving this compound are not detailed, the principles can be understood from studies on other acrylic systems.
Research has been conducted on the terpolymerization of monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide (B121943), and acrylic acid. researchgate.net The design of such experiments often involves using formulations that are rich in each of the three comonomers to accurately estimate their reactivity ratios and predict the final terpolymer composition. researchgate.net Functional terpolymers of poly(acrylonitrile-acrylic acid-vinyl pyrrolidone) have been synthesized via free radical solution polymerization, where the resulting material combines the properties of each component. researchgate.net
In a commercial context, acrylic terpolymers find use in personal care products. For example, an Acrylamide/Acrylic Acid/DADMAC (Diallyldimethylammonium chloride) terpolymer is described as an amphoteric material suitable for liquid cleansing products, demonstrating compatibility with a wide range of surfactants. derypol.com Another example is the synthesis of poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) via emulsion polymerization for use as pH-sensitive coatings for drug delivery. nih.gov The variation in the molar ratios of the three monomers allows for fine-tuning of properties like the glass transition temperature and surface hydrophilicity. nih.gov
A hypothetical terpolymer system including this compound (Monomer A), a hard monomer like methyl methacrylate (Monomer B), and a functional monomer like acrylic acid (Monomer C) could yield a material with a balance of flexibility and softness (from A), hardness and durability (from B), and adhesion or pH-responsiveness (from C).
| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | Application/Key Feature |
| Methyl Acrylate | Methyl Methacrylate | Methacrylic Acid | Emulsion Polymerization | pH-sensitive films for colonic drug release. nih.gov |
| Acrylonitrile | Acrylic Acid | N-vinyl pyrrolidinone | Free Radical Solution Polymerization | Additive for modifying polymer membranes. researchgate.net |
| Acrylamide | Acrylic Acid | DADMAC | Not Specified | Amphoteric terpolymer for liquid cleansing products. derypol.com |
| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Acrylamide | Acrylic Acid | Not Specified | Synthesis of custom-made polymers for specific applications, with properties affected by pH and ionic strength. researchgate.net |
Reactivity Ratios in Copolymerization Systems
Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). mdpi.com These values determine the composition and sequence distribution of the monomers along the copolymer chain. mdpi.com The determination of reactivity ratios typically involves carrying out a series of copolymerizations at different initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. researchgate.net
While specific reactivity ratios for this compound are not available in the provided search results, data from analogous systems can provide predictive insight. For example, in the copolymerization of acrylic acid (AA) and vinyl acetate (B1210297) (VAc), the reactivity ratios vary significantly depending on the solvent, indicating a strong environmental influence on polymerization kinetics. nih.gov Similarly, the reactivity ratios for 2-acrylamido-2-methylpropane sulfonic acid (AMPS) with acrylamide (AAm) and acrylic acid (AAc) have been determined to be r(AMPS) = 0.18, r(AAm) = 0.85 and r(AMPS) = 0.19, r(AAc) = 0.86, respectively. mdpi.com Since both ratios are less than one, these systems tend towards forming copolymers with an alternating structure and can exhibit azeotropic points where the feed and copolymer compositions are identical. mdpi.com
The table below presents reactivity ratios for several acrylic monomer pairs, illustrating the range of behaviors observed.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Characteristics | Source |
| Acrylic Acid (AA) | Vinyl Acetate (VAc) | 10 | 0.01 | Tendency for AA to homopolymerize; block-like structure. | nih.gov |
| Acrylic Acid (AA) | Vinyl Acetate (VAc) | 0.96 | 0.06 | More random incorporation; solvent dependent. | nih.gov |
| Acrylamide (AM) | Acrylic Acid (AA) | 0.620 | 0.996 | Reactivity of AA is slightly higher than AM. | researchcommons.org |
| AMPS | Acrylamide (AAm) | 0.18 | 0.85 | Azeotropic behavior possible; tendency towards alternation. | mdpi.com |
| AMPS | Acrylic Acid (AAc) | 0.19 | 0.86 | Azeotropic behavior possible; tendency towards alternation. | mdpi.com |
Structural and Architectural Control in Copolymers
Modern polymerization techniques provide significant control over the macromolecular architecture, allowing for the synthesis of copolymers beyond simple random or alternating structures. For copolymers containing long-chain alkyl acrylates like this compound, this control is key to manipulating their self-assembly and macroscopic properties.
One important architecture is the gradient copolymer , where the monomer composition changes gradually along the polymer chain. uq.edu.au This can be achieved spontaneously in batch polymerizations if the comonomers have significantly different reactivity ratios. uq.edu.au For example, monomer pairs like styrene and acrylic acid can form spontaneous gradients. uq.edu.au This graded structure provides unique properties compared to block or random copolymers, particularly in terms of interfacial behavior and microphase separation. uq.edu.au
The solution behavior of amphiphilic copolymers can also be controlled by their structure. In copolymers of octadecyl methacrylate (ODMA) and acrylic acid, the interplay between hydrophobic aggregation of the octadecyl chains and electrostatic interactions of the acrylic acid units dictates the formation of structures like ionic clusters or hydrophobic aggregates, depending on the solvent and copolymer composition. researchgate.net A copolymer with a high ODMA content (83 mol%) behaves as an ionomer, forming collapsed-coil structures in THF at sufficient concentrations. researchgate.net This demonstrates how architectural control at the molecular level translates into distinct nanoscale morphologies.
Design of Polymeric Architectures and Topologies
The design of complex polymeric architectures, such as block copolymers, allows for the creation of materials with highly ordered nanostructures and advanced functionalities. The inclusion of monomers like this compound into these architectures can introduce responsive behaviors and unique physical properties.
Block Copolymers Incorporating this compound Units
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The chemical incompatibility between the blocks drives them to self-assemble into ordered microphase-separated domains, creating materials like thermoplastic elastomers, surfactants, and nanostructured films.
The synthesis of acrylic block copolymers often relies on controlled/living polymerization methods like ATRP and RAFT. acs.orgmdpi.com These techniques enable the sequential polymerization of different monomers to build well-defined block structures. For example, ABA triblock copolymers, where 'A' is a hard block like poly(methyl methacrylate) (PMMA) and 'B' is a soft block like poly(2-ethylhexyl acrylate) (PEHA), have been synthesized via ATRP. acs.orgresearchgate.net These materials exhibit two distinct glass transition temperatures, confirming the formation of separate hard and soft domains, which is essential for their elastomeric properties. acs.org
While direct synthesis of block copolymers with this compound is not extensively documented in the provided results, analogous systems highlight the potential. Block copolymers containing poly(acrylic acid) (PAA) segments are of great interest due to the pH-responsive nature of the PAA block. mdpi.comuni-bayreuth.de These are typically synthesized by polymerizing a protected acrylic monomer, like tert-butyl acrylate, and then hydrolyzing it to acrylic acid after the block copolymer has been formed. uni-bayreuth.de A polystyrene-b-poly(acrylic acid) (PS-b-PAA) diblock copolymer, for instance, can self-assemble into vesicles (polymersomes) in solution. mdpi.com
The synthesis of block copolymers containing fluorinated acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate, has been achieved using ARGET ATRP. researchgate.net A block of this fluorinated monomer was subsequently used as a macroinitiator for copolymerization with other acrylates. researchgate.net Furthermore, a copolymer of decyl methacrylate with 2-diisopropylaminoethyl methacrylate is noted in trade classifications, indicating its commercial relevance in specific formulations. taricsupport.com This suggests that incorporating a decyl-containing methacrylate block into a larger copolymer architecture is a practiced approach.
The table below summarizes examples of block copolymers made from acrylic monomers, illustrating the architectural possibilities for a monomer like this compound.
| Block Copolymer System | Synthesis Method | Architecture | Key Features/Application |
| Poly(2-ethylhexyl acrylate) - Poly(methyl methacrylate) | ATRP | AB Diblock & ABA Triblock | Thermoplastic elastomers with microphase separation. acs.orgresearchgate.net |
| Polystyrene - Poly(acrylic acid) | RAFT Polymerization | Diblock | Self-assembles into vesicles (polymersomes) for encapsulation. mdpi.com |
| Poly(methacrylic acid ester) - Poly(acrylic acid ester) | Not Specified | ABA Triblock | Used in adhesive compositions with good cohesive force and tack. google.com |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) - Poly(butyl acrylate) | ARGET ATRP | Diblock | Formation of block copolymers confirmed by SEC and DSC. researchgate.net |
| Poly(acrylic acid-stat-styrene) - Poly(butyl acrylate) | RAFT Polymerization | ABA Triblock | Forms stable aqueous dispersions for film formation. acs.org |
Grafted Copolymers and Network Structures
The incorporation of long-chain alkyl acrylates, such as decyl acrylate and its isomers, into polymer structures allows for the creation of grafted copolymers and complex networks with tailored properties. These materials often feature a hydrophilic backbone, like poly(acrylic acid) (PAA) or natural polymers such as starch, with hydrophobic side chains grafted onto it. bibliotekanauki.plresearchgate.net This architecture leads to amphiphilic characteristics, enabling applications in areas requiring specific interfacial or solution behaviors. researchgate.net
Graft copolymers can be synthesized using a "grafting-from" strategy, where initiator sites are created on a backbone polymer, from which the side chains are then grown. For instance, amphiphilic graft copolymers with a hydrophilic PAA backbone and hydrophobic side chains can be synthesized, which form stable micelles in aqueous solutions. researchgate.net Another approach involves the graft copolymerization of acrylic monomers onto a natural polymer backbone. In one study, starch was modified by grafting acrylamide (AAm) and acrylic acid (AA) during a reactive extrusion process. bibliotekanauki.pl This method utilizes a radical initiator to generate active sites on the starch molecule, initiating the polymerization of the acrylic monomers and forming grafted side chains. bibliotekanauki.pl The inclusion of a crosslinking agent can simultaneously create a network structure, resulting in superabsorbent materials. bibliotekanauki.pl
The properties of these grafted networks are highly dependent on the composition and the type of crosslinker used. Research on starch graft copolymers with AAm and AA demonstrated that the water sorption capacity was influenced by the AAm/AA ratio and the chemical structure of the crosslinking agent. bibliotekanauki.pl
Table 1: Composition of Starch Graft Copolymers for Superabsorbent Applications This table is based on data from a study on reactive extrusion of starch with acrylic monomers. bibliotekanauki.pl
| Sample ID | Starch (parts by weight) | Monomer Mix (AAm:AA) | Monomer to Starch Ratio | Crosslinking Agent (0.5 wt.%) |
| S-AAm/AA-1 | 100 | 2:1 | 0.3:1 | N,N'-methylenebisacrylamide (MBA) |
| S-AAm/AA-2 | 100 | 1:2 | 0.3:1 | N,N'-methylenebisacrylamide (MBA) |
| S-AAm/AA-3 | 100 | 2:1 | 0.3:1 | Pentaerythritol tri/tetraacrylate (PETIA) |
| S-AAm/AA-4 | 100 | 1:2 | 0.3:1 | Pentaerythritol tri/tetraacrylate (PETIA) |
Network structures in acrylate systems can also be formed through the copolymerization of monofunctional and difunctional monomers. A study on poly(ethylene glycol) (PEG)-based polyacrylate networks highlighted the critical role of network topology. ru.nl By comparing networks with different junction types—"ziplike" junctions from difunctional monomers and "pointlike" junctions from tetrafunctional thiols—researchers found significant differences in polymer dynamics and macroscopic properties. ru.nl While this specific study used hexyl acrylate, the principles apply to networks incorporating other hydrophobic acrylates like this compound. The formation of such networks often involves the free-radical polymerization of the acrylate monomers, where crosslinkers create covalent bonds between the growing polymer chains. ru.nlresearchgate.net In poly(acrylic acid) hydrogels, dual-crosslinked networks, combining covalent crosslinks with dynamic ionic crosslinks (e.g., with Fe³⁺ ions), have been shown to produce materials with superior mechanical toughness and stretchability. researchgate.net
Hydrophobically Modified Poly(Acrylic Acid) Systems
Hydrophobically modified poly(acrylic acid) (HMPAA) represents a significant class of associative polymers, where hydrophobic moieties are incorporated into the hydrophilic PAA backbone. These modifications are typically achieved by copolymerizing acrylic acid with a small fraction of a hydrophobic comonomer, such as an n-alkyl acrylate, or by chemically grafting hydrophobic groups onto a pre-existing PAA chain. msu.rugoogle.com The presence of the hydrophobic groups leads to intra- and intermolecular associations in aqueous solutions, dramatically influencing the rheological properties of the system. google.com
A common synthesis route is the free-radical copolymerization of acrylic acid and a long-chain n-alkyl acrylate (e.g., octyl, dodecyl, or octadecyl acrylate) in the presence of a crosslinking agent. msu.ru This method allows for the creation of HMPAA hydrogels with a well-defined level of hydrophobicity. msu.ru In these systems, the n-alkyl acrylate units are typically distributed randomly along the polymer chains. msu.ru The properties of these hydrogels, such as their swelling behavior, are highly sensitive to the pH of the surrounding medium due to the ionizable carboxylic acid groups of the PAA units. msu.ru
Another established method involves the post-polymerization modification of PAA. google.commdpi.com This can be accomplished through a coupling reaction where alkyl amines or other hydrophobic compounds are grafted onto the carboxyl groups of the PAA backbone using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCCI) in an aprotic solvent. google.com This approach allows for precise control over the degree of hydrophobic modification. Studies have been conducted using naturally derived hydrophobes, such as 3-penta decyl phenol (B47542) from cashew nut shell liquid, to create these modified polymers. google.com
More advanced HMPAA systems feature labile spacers connecting the hydrophobic side chains to the PAA backbone. mdpi.com For example, an ester-type linker can be used, which offers dual-responsive characteristics: reversible pH sensitivity from the acrylic acid groups and irreversible hydrolysis of the linker. mdpi.com Research on PAA grafted with dodecyl (C12) and hexadecyl (C16) chains via an ester linkage has provided insights into their self-organization in water. mdpi.com Using diffusion-ordered nuclear magnetic resonance (DOSY NMR) and molecular dynamics simulations, it was found that these polymers form complex aggregates in solution. mdpi.com The simulations showed that for a moderately charged polymer, the grafted dodecyl chains collapse onto the PAA backbone, forming pseudo-micellar structures. mdpi.com
Table 2: Synthesis Parameters for Hydrophobically Modified Poly(Acrylic Acid) Gels This table is based on data from a study involving the copolymerization of acrylic acid with various n-alkyl acrylates. msu.ru
| Hydrophobe | Mole % of Hydrophobe in Monomer Feed | Monomer Concentration (mol/L) | Initiator (AIBN) (mol %) | Cross-linker (MBA) (mol %) |
| n-Octyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |
| n-Dodecyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |
| n-Octadecyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |
Table 3: Properties of Hydrophobically Functionalized PAA with Dodecyl Chains This table is based on data from a study on PAA grafted with dodecyl alcohol. mdpi.com
| Polymer | Degree of Hydrophobization | Molecular Weight (Backbone) | Self-Assembly Behavior | Conformation (Simulated) |
| PAA-g-C12OH(15%) | 15% | ~7.8 kDa (for simulation) | Forms smaller and larger aggregates in solution | Dodecyl chains collapse onto backbone forming pseudo-micelles |
The interaction of these HMPAA systems with surfactants has also been studied, revealing complex behaviors based on the charges of the polymer and the surfactant. msu.ru These hydrophobically modified systems are of great interest for applications in coatings, personal care products, and as rheology modifiers. google.com
Chemical Reactivity and Transformation Mechanisms of 2 Decyl Acrylic Acid
Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System
The conjugated system of the carbon-carbon double bond and the carbonyl group in 2-decyl acrylic acid dictates its susceptibility to various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic.
Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prominent reaction for this compound and its derivatives. researchgate.net This reaction is typically base-catalyzed, involving the addition of a Michael donor (nucleophile) to the Michael acceptor (the acrylic acid derivative). researchgate.net
Common Michael donors include enolates, amines (aza-Michael addition), and thiols (thio-Michael addition). researchgate.netresearchgate.net For instance, the aza-Michael reaction is a significant process involving the 1,4-conjugated addition of nitrogen-centered nucleophiles to electron-deficient alkenes like acrylates. researchgate.net Similarly, the oxa-Michael addition involves the addition of an alcohol, which can lead to the formation of poly(ester-ether)s. chemrxiv.orgrsc.org The reaction rate and efficiency of Michael additions can be influenced by the nature of the nucleophile, with more acidic thiols showing faster reaction rates in analogous thiol-ene additions. acs.org
The general mechanism for a base-catalyzed Michael reaction is as follows:
A base abstracts a proton from the Michael donor to form a nucleophilic enolate or equivalent.
The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.
The resulting enolate intermediate is protonated to yield the final product.
| Reaction | Nucleophile (Michael Donor) | Product Type | Catalyst Example |
| Carbon-Michael Addition | Enolates (e.g., from acetoacetates) | C-C bond formation | DBU, K2CO3 researchgate.net |
| Aza-Michael Addition | Amines, Imidazoles | β-Amino acid derivatives | - researchgate.net |
| Oxa-Michael Addition | Alcohols | Poly(ester-ether)s | N-heterocyclic carbenes (NHCs), PPh3 chemrxiv.orgrsc.org |
| Thio-Michael Addition | Thiols | β-Thioether derivatives | Base acs.org |
Diels-Alder Cycloadditions
As a dienophile, this compound can participate in Diels-Alder reactions, a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. researchgate.netrsc.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid group in this compound. rsc.org
The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the double bond and often enhancing the regio- and stereoselectivity of the cycloaddition. researchgate.net For example, the Diels-Alder reaction of furan (B31954) with acrylic acid can be catalyzed by Lewis acidic zeolites. acs.org The stereochemical outcome of the reaction, leading to either endo or exo products, is influenced by factors such as steric and electronic effects in the transition state. rsc.org
Asymmetric Hydrogenation and Reduction Reactions
Asymmetric hydrogenation is a key method for the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound, yielding a chiral carboxylic acid. wikipedia.org This transformation is typically achieved using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). ajchem-b.comtcichemicals.com The mechanism often involves the coordination of the substrate to the metal center, followed by the transfer of hydrogen atoms. nih.gov
The reduction of the carboxylic acid moiety itself is also possible, though it generally requires stronger reducing agents than those used for the double bond. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both ketones and carboxylic acids, whereas sodium borohydride (B1222165) (NaBH4) is typically only effective for reducing ketones and aldehydes. youtube.com
| Reaction Type | Reagent/Catalyst | Product | Key Features |
| Asymmetric Hydrogenation of C=C | Chiral Rh or Ru complexes (e.g., with BINAP) ajchem-b.comtcichemicals.com | Chiral saturated carboxylic acid | High enantioselectivity wikipedia.org |
| Reduction of COOH | Lithium Aluminum Hydride (LiAlH4) youtube.com | Primary alcohol | Requires a strong reducing agent |
Nucleophilic and Electrophilic Additions to the Double Bond
While Michael addition is the most common nucleophilic addition, other nucleophiles can also add to the α,β-unsaturated system. The carbonyl carbon itself is susceptible to nucleophilic attack, a process known as 1,2-addition. masterorganicchemistry.com The outcome (1,4- vs. 1,2-addition) depends on the nature of the nucleophile and the reaction conditions.
Electrophilic addition reactions can also occur at the carbon-carbon double bond, though the presence of the electron-withdrawing carbonyl group generally deactivates the double bond towards electrophiles compared to a simple alkene. uomustansiriyah.edu.iq When an unsymmetrical reagent like a hydrogen halide (HX) adds, the hydrogen typically attaches to the α-carbon. uomustansiriyah.edu.iqlasalle.edu The general mechanism for electrophilic addition involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. lasalle.eduwikipedia.org
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes reactions typical of this functional group, with esterification being a particularly important transformation.
Esterification Reactions (Focus on Mechanism and Catalysis)
Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. google.com This is a reversible reaction, and its equilibrium can be shifted towards the product side by removing water as it is formed.
Mechanism: The most common mechanism for acid-catalyzed esterification (Fischer esterification) proceeds as follows:
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.
Catalysis: A variety of catalysts can be employed for the esterification of acrylic acid and its derivatives.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are commonly used. google.comresearchgate.net
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zirconia-supported tungstophosphoric acid offer advantages in terms of catalyst separation and reusability. researchgate.netacs.org
The choice of catalyst and reaction conditions can significantly impact the reaction rate and conversion. For instance, studies on the esterification of acrylic acid with various alcohols have shown that the catalytic activity is strongly dependent on the acidic properties of the catalyst. acs.org
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid google.comresearchgate.net | High catalytic activity | Difficult to separate, corrosive researchgate.net |
| Heterogeneous | Amberlyst-15, Zirconia-supported tungstophosphoric acid researchgate.netacs.org | Easy separation, reusable researchgate.net | May have lower activity than homogeneous catalysts |
Amidation and Other Carboxylic Acid Derivatizations
The carboxylic acid moiety of this compound is a primary site for chemical transformations, allowing for the synthesis of a variety of derivatives. Among the most significant of these are amidation reactions, which form a stable amide bond. These reactions typically proceed by activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine.
Common methods for amidation involve the use of coupling reagents to form a highly reactive intermediate. Carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. The reaction mechanism involves the carboxylate attacking the carbodiimide to form an O-acylisourea intermediate, which is then readily displaced by an amine to yield the corresponding amide. epa.gov Another class of effective coupling agents are triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been shown to efficiently promote amide bond formation in aqueous solutions. researchgate.net
Direct conversion of carboxylic acids and amines to amides can also be achieved, though it often requires high temperatures to drive off the water formed during the reaction. For unsaturated carboxylic acids like this compound, care must be taken to avoid polymerization of the double bond under harsh reaction conditions. synthomer.com
Besides amidation, the carboxylic acid group can undergo other derivatizations. Esterification, for instance, can be accomplished by reacting this compound with an alcohol in the presence of an acid catalyst. researchgate.net However, the selectivity of such reactions can be an issue, and vapor-phase reactions over specific catalysts have been explored to improve the yield of the desired acrylate (B77674) esters. google.com The synthesis of acid anhydrides and acid chlorides are other potential transformations, providing versatile intermediates for further functionalization.
The reactivity of the carboxylic acid group in this compound is significantly influenced by the steric hindrance imposed by the adjacent decyl chain. This bulky alkyl group can impede the approach of nucleophiles, such as amines, to the carbonyl carbon, potentially slowing down the reaction rate compared to unsubstituted acrylic acid. acs.orgresearchgate.net
| Amine Reactant | Structure | Expected Relative Reactivity with this compound | Rationale |
|---|---|---|---|
| Butylamine | CH₃(CH₂)₃NH₂ | High | Primary amine with relatively low steric bulk, allowing easier access to the sterically hindered carboxyl group. |
| Diethylamine | (CH₃CH₂)₂NH | Moderate | Secondary amine with increased steric hindrance compared to butylamine, leading to a slower reaction rate. |
| Aniline | C₆H₅NH₂ | Low to Moderate | Aromatic amine that is less basic and bulkier than small alkylamines, reducing nucleophilicity and increasing steric clash. |
| tert-Butylamine | (CH₃)₃CNH₂ | Very Low | Extremely bulky primary amine, where the steric hindrance would severely limit its ability to react with the already crowded carboxyl group of this compound. |
Salt Formation and Ionic Interactions
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This acid-base neutralization is a fundamental reaction that significantly alters the compound's physical and chemical properties. The reaction with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) proceeds to completion, yielding the corresponding sodium or potassium 2-decylacrylate salt and water. Weaker bases, such as ammonia (B1221849) or organic amines, also react to form ammonium (B1175870) salts. industrialchemicals.gov.au
The general reaction is as follows:
C₃H₃(C₁₀H₂₁)(COOH) + B → C₃H₃(C₁₀H₂₁)(COO⁻B⁺)
Where B represents a base.
The resulting salt has an ionic head (the carboxylate group, -COO⁻) and a long, nonpolar hydrocarbon tail (the decyl group). This structure makes the 2-decylacrylate anion an amphiphilic species. In aqueous solutions, these amphiphilic molecules can self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. mdpi.com Below a certain concentration, the salt may exist as individual ions, but above the critical micelle concentration (CMC), they aggregate to form micelles. scispace.com These structures typically have a core composed of the hydrophobic decyl chains and a surface of polar carboxylate groups interacting with the surrounding water molecules.
The formation of such aggregates is influenced by factors like temperature, pH, and the presence of other electrolytes in the solution. mdpi.com The ionic interactions between the carboxylate anions and their counter-ions, as well as with water molecules, are crucial for the stability and structure of these assemblies. The ability to form these ordered structures is a key property for applications in emulsification, dispersion, and surface modification. The interaction of similar long-chain carboxylates with polymers like poly(acrylic acid) (PAA) has also been studied, showing that adsorption can be driven by hydrogen bonding and hydrophobic interactions.
| Base | Resulting Salt Name | Salt Characteristics | Potential Ionic Interactions |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Sodium 2-decylacrylate | Water-soluble, forms micelles in aqueous solution. | Strong ionic bond between carboxylate anion and Na⁺ cation. Strong hydration of the ionic head. |
| Ammonia (NH₃) | Ammonium 2-decylacrylate | Water-soluble, potentially less stable than alkali metal salts upon heating. | Ionic interaction between carboxylate anion and ammonium (NH₄⁺) cation. Capable of hydrogen bonding. |
| Calcium Hydroxide (Ca(OH)₂) | Calcium 2-decylacrylate | Lower water solubility compared to sodium salt due to the divalent cation. Can act as a cross-linking agent between molecules. | Divalent Ca²⁺ cation interacts with two carboxylate anions, potentially leading to polymer-like chain formation or network structures. acs.org |
| Triethylamine ((C₂H₅)₃N) | Triethylammonium (B8662869) 2-decylacrylate | Soluble in less polar organic solvents. Forms an ion pair. | Ionic interaction between the carboxylate anion and the triethylammonium cation. The bulky organic cation influences the packing and solubility. |
Influence of the 2-Decyl Alkyl Chain on Reaction Selectivity and Kinetics
The presence of the decyl group at the 2-position of the acrylic acid backbone exerts a profound influence on the molecule's reactivity, particularly concerning reaction selectivity and kinetics. This influence stems primarily from steric and electronic effects.
Reaction Selectivity: The bulky decyl chain provides significant steric hindrance around the α-carbon and the double bond. science.gov This can lead to enhanced selectivity in certain chemical transformations. For reactions involving the carboxylic acid group, such as amidation or esterification, the decyl group does not prevent the reaction but can influence the approach of the reagent. For reactions involving the double bond, the decyl group can sterically shield one face of the molecule, potentially directing incoming reagents to the less hindered face. In polymerization reactions, the large substituent is expected to significantly impact the stereochemistry of the resulting polymer chain. Furthermore, in competitive reactions, such as the dissociative adsorption on surfaces, the alkyl chain can influence which functional group interacts with the surface. acs.org
Reaction Kinetics: The kinetics of reactions involving this compound are heavily impacted by the 2-decyl substituent.
Steric Hindrance: The most significant factor is steric hindrance. The large decyl group physically obstructs the path of incoming reactants, whether they target the carbonyl carbon, the α-carbon, or the β-carbon of the double bond. This increases the activation energy for the reaction, thereby slowing the rate. Studies on the polymerization of various acrylate and methacrylate (B99206) esters have consistently shown that increasing the size of the alkyl group can lead to a decrease in the rate of polymerization due to steric effects. researchgate.netcdnsciencepub.com For instance, the rate of polymerization in the acrylate series often decreases as the alkyl chain gets larger beyond the ethyl group. cdnsciencepub.com
Electronic Effects: The decyl group is an electron-donating group (inductive effect). This effect, while generally weaker than steric effects for large alkyl chains, can influence the electron density of the acrylic system. Increased electron density at the double bond could slightly modulate its reactivity towards electrophilic or radical attack. However, in most cases, the steric effect is the dominant factor controlling the reaction kinetics. cdnsciencepub.com
Solubility and Aggregation: The long alkyl chain imparts significant hydrophobicity to the molecule. In polar solvents, this can lead to aggregation, as discussed in the previous section. If a reaction is carried out in such a medium, the kinetics can be dramatically altered. The reaction rate may increase if the reactants are concentrated within micelles, or it may decrease if the reactive site is buried within the hydrophobic core and becomes inaccessible to a reactant in the aqueous phase. Studies on the hydrolysis of long-chain esters have shown such concentration-dependent kinetics. scispace.com
| Kinetic Parameter | Influence of the 2-Decyl Chain | Underlying Cause | Reference Context |
|---|---|---|---|
| Rate of Amidation | Decreased | Steric hindrance at the carbonyl carbon from the adjacent decyl group, impeding the approach of the amine nucleophile. | Steric effects of backbone methyl groups in poly(methacrylic acid) hinder amidation compared to poly(acrylic acid). acs.org |
| Rate of Radical Polymerization | Decreased | Steric hindrance slows the propagation step as the bulky monomer adds to the growing polymer chain. | Rates of polymerization for acrylates decrease in the series ethyl > butyl > hexyl, where steric effects become predominant over inductive effects. cdnsciencepub.com |
| Activation Energy (Ea) | Increased | A larger energy barrier must be overcome due to steric repulsion in the transition state. | In the corrosion inhibition by cationic surfactants, the activation energy for adsorption increased with the length of the alkyl chain. academie-sciences.fr |
| Reaction Rate in Polar Solvents | Complex (may increase or decrease) | Amphiphilic nature leads to micelle formation, which can concentrate reactants (rate increase) or make reactive sites inaccessible (rate decrease). | Alkaline hydrolysis of long-chain alkyl betainates is accelerated by micellization, showing a strong concentration-dependent rate. scispace.com |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 2-decylacrylic acid and its polymer, ¹H and ¹³C NMR are fundamental for structural confirmation, while two-dimensional techniques offer deeper insights into atomic connectivity. scielo.org.mx
Proton NMR (¹H NMR) for Monomer and Polymer Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms within the 2-decylacrylic acid monomer. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton environment.
For the 2-decylacrylic acid monomer, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the protons on the carbon adjacent to the carbonyl group, the long decyl chain methylene (B1212753) and methyl protons, and the acidic proton of the carboxylic acid group. researchgate.net The vinyl protons, being in different chemical environments, would likely appear as distinct multiplets. The decyl chain would present a complex series of multiplets for the methylene groups and a characteristic triplet for the terminal methyl group. sigmaaldrich.compitt.edu
Upon polymerization to poly(2-decylacrylic acid), the ¹H NMR spectrum undergoes significant changes. The characteristic signals of the vinyl protons disappear, indicating the conversion of the double bond into the polymer backbone. scielo.br The signals corresponding to the polymer backbone and the decyl side chain will broaden due to the reduced mobility of the polymer structure. rsc.org The specific chemical shifts and broadening of the backbone proton signals can provide information about the tacticity of the polymer. nih.gov
Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-Decylacrylic Acid and Poly(2-decylacrylic acid)
| Functional Group | 2-Decylacrylic Acid Monomer (Expected δ, ppm) | Poly(2-decylacrylic acid) (Expected δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 10.0 - 13.0 (may be broad or exchangeable) |
| Vinyl Protons (=CH₂) | 5.5 - 6.5 | Absent |
| Methine Proton (-CH-) | ~2.2 - 2.8 | ~1.5 - 2.5 (broad) |
| Methylene Protons (-CH₂-) in decyl chain | 1.2 - 1.6 (complex multiplets) | 1.2 - 1.6 (broad) |
| Terminal Methyl Proton (-CH₃) | ~0.8 - 0.9 (triplet) | ~0.8 - 0.9 (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.compitt.edu
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. chemicalbook.comchemicalbook.com In the ¹³C NMR spectrum of the 2-decylacrylic acid monomer, distinct signals are expected for the carbonyl carbon, the two vinyl carbons, and the carbons of the decyl chain. drugbank.com The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
Polymerization leads to the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated carbons of the polymer backbone. researchgate.net The chemical shifts of the backbone carbons can be sensitive to the stereochemistry (tacticity) of the polymer chain, with different stereochemical arrangements (isotactic, syndiotactic, atactic) resulting in slightly different chemical shifts. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Decylacrylic Acid and Poly(2-decylacrylic acid)
| Functional Group | 2-Decylacrylic Acid Monomer (Expected δ, ppm) | Poly(2-decylacrylic acid) (Expected δ, ppm) |
| Carbonyl Carbon (-C=O) | 165 - 175 | 170 - 180 |
| Vinyl Carbons (=CH₂, =C) | 120 - 140 | Absent |
| Polymer Backbone Carbons | Absent | 35 - 55 (broad) |
| Decyl Chain Carbons | 14 - 40 | 14 - 40 (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. hmdb.ca
Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. uzh.chpressbooks.pub
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. oxinst.comresearchgate.net For 2-decylacrylic acid, COSY would show correlations between the vinyl protons and the methine proton, as well as correlations between the protons within the decyl chain. libretexts.orguni-bayreuth.de This helps in assigning the complex multiplets in the ¹H NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. libretexts.orghmdb.cablogspot.com An HMQC or HSQC spectrum of 2-decylacrylic acid would show a cross-peak for each C-H bond, connecting the proton signal on one axis to the carbon signal on the other axis. pressbooks.pubresearchgate.net This is invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra. scielo.org.mx
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comupi.edu
Vibrational Analysis of Functional Groups
The FTIR spectrum of 2-decylacrylic acid exhibits characteristic absorption bands corresponding to its functional groups. rjpbcs.comspectrabase.com A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. mdpi.com A very strong and sharp absorption band is typically observed between 1700 and 1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.comrasayanjournal.co.in The C=C double bond of the acrylate (B77674) group gives rise to a stretching vibration in the range of 1630-1640 cm⁻¹. mdpi.com The C-H stretching vibrations of the alkyl chain appear as sharp bands between 2850 and 3000 cm⁻¹. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for 2-Decylacrylic Acid
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Alkyl Chain | 2850 - 3000 | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong, Sharp |
| C=C Stretch | Alkene | 1630 - 1640 | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |
Source: General values from IR spectroscopy correlation tables. Specific values for 2-decylacrylic acid may vary slightly. researchgate.netrsdjournal.org
Monitoring of Reaction Progress via IR
FTIR spectroscopy is a valuable tool for monitoring the progress of the polymerization of 2-decylacrylic acid. mdpi.comrsc.org By taking spectra at different time intervals during the reaction, the disappearance of the monomer's characteristic C=C stretching vibration band (around 1630-1640 cm⁻¹) can be observed. mdpi.comacs.org The intensity of this peak decreases as the polymerization proceeds and the double bonds are consumed to form the polymer backbone. erpublications.com This allows for the real-time monitoring of the monomer conversion and the kinetics of the polymerization reaction. rsc.org The intensity of the C=O and C-H stretching bands would be expected to remain relatively constant, serving as an internal reference. japsonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 2-decyl acrylic acid. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise mass information. The monoisotopic mass of this compound is 212.17763 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
During analysis, various adducts of the molecule can be formed and detected. Predicted m/z values for common adducts of this compound provide a reference for spectral interpretation. uni.lu
Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 213.18491 |
| [M+Na]⁺ | 235.16685 |
| [M-H]⁻ | 211.17035 |
| [M+NH₄]⁺ | 230.21145 |
| [M+K]⁺ | 251.14079 |
| [M]⁺ | 212.17708 |
Data sourced from PubChem CID 5282682. uni.lu
In addition to determining the mass of the molecular ion, MS provides structural insights through fragmentation analysis. tutorchase.com When subjected to energy in the ionization source, the molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk For carboxylic acids like this compound, common fragmentation patterns include cleavage adjacent to the carbonyl group and the loss of small neutral molecules. libretexts.org The observation of a peak corresponding to the loss of a water molecule (m/z 18) is a common feature for acids and esters in mass spectra. tutorchase.com Analysis of mycolic acids, which are structurally related long-chain α-alkyl β-hydroxy fatty acids, has shown that specific fragment ions can be indicative of the alkyl chain length; for instance, an ion at m/z 199 has been suggested to arise from a structure containing a 2-decyl group. nih.gov
**5.4. Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatography is fundamental to separating this compound from potential impurities and for characterizing the size distribution of its polymers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the this compound monomer. waters.com Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a commonly employed method for the analysis of acrylic acid and its derivatives. osha.govinchem.org This method effectively separates the target monomer from precursors, by-products, and inhibitors. inchem.org
A typical HPLC setup involves a C18 or similar octadecasilane (ODS) based column. osha.gov The mobile phase often consists of a mixture of water and a polar organic solvent like acetonitrile, with a small amount of acid, such as phosphoric acid or formic acid, added to suppress the ionization of the carboxylic acid group, thereby ensuring better retention and peak shape. inchem.orgsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 210 nm. inchem.orgsigmaaldrich.com The purity of a sample is determined by comparing the peak area of this compound to the total area of all detected peaks. The technique is sensitive, allowing for the detection and quantification of impurities at low levels. osha.gove3s-conferences.org
Table 2: Representative HPLC Conditions for Acrylic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax 8-µm ODS | osha.gov |
| Mobile Phase | 96:4 (v/v) water/acetonitrile with 0.1% phosphoric acid | osha.govinchem.org |
| Flow Rate | 1.0 mL/min | osha.govsigmaaldrich.com |
| Detector | UV at 210 nm | inchem.org |
Chromatographic Techniques for Purity and Molecular Weight Distribution
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight and molecular weight distribution (MWD) of polymers. google.comwaters.com For polymers of this compound, GPC analysis provides critical information on the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). mdpi.com
In a GPC system, a solution of the polymer, typically in a solvent like tetrahydrofuran (B95107) (THF), is passed through columns packed with a porous gel. google.comchemicalbook.com Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. The system is calibrated using polymer standards with known molecular weights and narrow distributions, such as polystyrene standards. google.comresearchgate.net A refractive index (RI) detector is commonly used. google.comwhiterose.ac.uk The resulting chromatogram provides a distribution of the polymer chain sizes, from which Mw, Mn, and PDI are calculated. A low PDI value (approaching 1.0) indicates a more uniform chain length, which is often desirable. polymersource.ca
Table 3: Example GPC Data for a Poly(this compound) Sample
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 15,000 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 22,500 | Weight-Average Molecular Weight |
| PDI (Mw/Mn) | 1.5 | Polydispersity Index |
This table presents hypothetical but representative data for an acrylic polymer.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions in Polymers
Thermal analysis techniques are employed to study the physical and chemical changes that occur in poly(this compound) upon heating. These methods provide insight into the material's phase transitions and thermal stability, which are critical for processing and application.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For polymers, DSC is used to detect phase transitions such as the glass transition temperature (Tg), which is the reversible transition from a hard, glassy state to a soft, rubbery state. itast.ir Poly(acrylic acid) (PAA) is reported to have a glass transition temperature of approximately 106°C. sigmaaldrich.com DSC scans of acrylic polymers can also reveal exothermic or endothermic events associated with processes like cyclization, oxidation, or melting. itast.irnih.gov The heating rate is a key experimental parameter, as increasing it can shift transition temperatures to higher values. itast.ir
Thermogravimetric Analysis (TGA) monitors the change in a material's mass as a function of temperature or time. nih.gov This technique is used to evaluate the thermal stability and decomposition profile of poly(this compound). The TGA curve for a polymer like PAA typically shows distinct stages of weight loss. researchgate.net An initial weight loss at lower temperatures (e.g., below 170°C) is often attributed to the evaporation of absorbed water. researchgate.net At higher temperatures (e.g., above 200-250°C), significant weight loss occurs due to the thermal degradation of the polymer backbone, which for PAA involves the loss of water to form an insoluble anhydride. sigmaaldrich.comresearchgate.net
Table 4: Information from Thermal Analysis of Acrylic Polymers
| Technique | Measurement | Information Obtained |
|---|---|---|
| DSC | Heat Flow vs. Temperature | Glass Transition (Tg), Melting (Tm), Crystallization (Tc), Reaction Enthalpies |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of 2-decyl acrylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is a workhorse for calculating the properties of molecules like acrylic acid and its derivatives. dergipark.org.trsci-hub.se DFT methods, such as those utilizing the B3LYP functional, have been successfully applied to acrylic acid to determine its optimized geometry and electronic properties. dergipark.org.tr
For acrylic acid, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated to be 5.545 eV. researchgate.net This HOMO-LUMO gap is a crucial indicator of the chemical reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity. While specific DFT studies on this compound are not abundant, the principles from studies on acrylic acid can be extended. The introduction of the decyl group is expected to influence the electronic distribution and, consequently, the HOMO-LUMO gap and reactivity.
DFT can also be used to calculate reactivity indices, such as the Fukui function, which identifies the most reactive sites within a molecule. frontiersin.org For the acrylate (B77674) moiety, the carbon-carbon double bond is a key site for reactions like polymerization. frontiersin.org
Table 1: Calculated Electronic Properties of Acrylic Acid using DFT
| Property | Calculated Value | Significance |
| HOMO-LUMO Energy Gap | 5.545 eV researchgate.net | Indicates chemical reactivity and stability. researchgate.net |
Note: Data is for acrylic acid and serves as a reference for understanding the parent structure of this compound.
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for studying reaction mechanisms. nih.gov Such methods have been used to explore the potential energy surfaces for the dissociation of acrylic acid into various products. capes.gov.br These studies help in understanding the fundamental chemical transformations the molecule can undergo.
For polymerization reactions, ab initio calculations can elucidate the energetics of initiation, propagation, and termination steps. sci-hub.semdpi.com The reaction pathways for the free-radical polymerization of acrylates have been investigated, providing insights into the stereochemistry of the resulting polymer chain. mdpi.com For instance, in methyl acrylate polymerization, there is a slight preference for the formation of alternating chirality in the polymer backbone. mdpi.com While specific ab initio studies on the reaction pathways of this compound are limited, the general mechanisms derived for other acrylates are expected to be applicable. The long decyl chain might introduce steric effects that could influence the reaction rates and polymer tacticity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules.
Molecular dynamics (MD) simulations are instrumental in analyzing the conformational behavior of this compound and its corresponding polymers in different environments. whiterose.ac.uk Studies on poly(acrylic acid) (PAA) and hydrophobically modified PAA provide a framework for understanding how the decyl chain influences polymer structure.
For PAA, the conformation is highly dependent on the degree of ionization (pH of the solution). acs.org At low ionization (acidic conditions), the polymer chain tends to adopt a more compact, sphere-like conformation. acs.org As the ionization increases (neutral to basic conditions), electrostatic repulsion between the charged carboxylate groups leads to a more extended and stiffer chain conformation. acs.org
When hydrophobic side chains like decyl groups are introduced, the conformational landscape becomes more complex. In aqueous solutions, these hydrophobic chains tend to aggregate to minimize contact with water, leading to the formation of intramolecular micelles or collapsed structures. mdpi.com MD simulations of PAA grafted with dodecyl chains (a close analog to decyl chains) have shown that for moderately charged polymers, small pseudo-micellar structures are formed by the collapse of a few alkyl chains onto the PAA backbone. mdpi.com However, for fully charged polymers, the strong hydration and presence of counterions can prevent this collapse, leading to stretched-out alkyl chains. mdpi.com
Table 2: Conformational Behavior of Hydrophobically Modified Poly(acrylic acid) in Aqueous Solution
| Degree of Ionization | Polymer Conformation | Driving Forces |
| Low (Acidic) | Compact, collapsed coils | Hydrophobic interactions dominate |
| Moderate | Pseudo-micellar structures mdpi.com | Balance of hydrophobic attraction and electrostatic repulsion mdpi.com |
| High (Basic) | Extended chains with stretched side chains mdpi.com | Electrostatic repulsion and strong hydration mdpi.com |
The presence of both a hydrophilic carboxylic acid group and a long hydrophobic decyl chain makes this compound and its polymers amphiphilic, leading to rich self-assembly behavior in solution. researchgate.net MD simulations have been crucial in elucidating the intermolecular interactions that drive these phenomena. rsc.orgresearchgate.net
In aqueous solutions, polymers of this compound can self-assemble into various structures, such as micelles and larger aggregates. mdpi.com The formation of these assemblies is driven by the hydrophobic effect, where the decyl chains cluster together to form a core that is shielded from the surrounding water, while the hydrophilic carboxylic acid groups form a corona at the surface. osti.gov
The nature of the self-assembled structures is influenced by factors such as polymer concentration, degree of ionization, and the presence of salts. mdpi.com At low concentrations, small, intermolecular pseudo-micelles may be present. mdpi.com As the concentration increases, larger intermolecular aggregates can form. mdpi.com The addition of salt can screen the electrostatic repulsions between the charged headgroups, promoting the formation of larger and more compact aggregates. whiterose.ac.uk
MD simulations of PAA interacting with surfactants containing decyl chains have also provided insights into the hydrogen bonding between the carboxylic acid groups of PAA and the ether oxygens of the surfactant headgroups, which drives the adsorption of the polymer onto surfactant aggregates. rsc.orgresearchgate.net
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their chemical structure. researchgate.net These models establish a mathematical relationship between molecular descriptors (numerical representations of chemical information) and an observed property.
While specific QSPR models for this compound are not widely reported, studies on related acrylic polymers have shown the utility of this approach. For instance, the amount of functional monomer like acrylic acid and the presence of chain transfer agents are known to affect the adhesive properties of acrylic polymers. researchgate.netmdpi.com Similarly, the length of the alkyl ester side chain in polyacrylates significantly influences their physical properties.
Developing a robust QSPR model for this compound and its derivatives would require a dataset of molecules with known properties. Computational chemistry could play a role in generating some of the necessary molecular descriptors for these models.
Prediction of Polymerization Parameters and Mechanisms
Theoretical and computational chemistry studies offer powerful tools for predicting the polymerization behavior of monomers like 2-decylacrylic acid. By employing quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to elucidate reaction mechanisms and estimate key kinetic parameters that govern the polymerization process. mdpi.com This section focuses on the theoretical prediction of polymerization parameters and the underlying mechanisms applicable to 2-decylacrylic acid, primarily by drawing analogies from computational studies on structurally similar alkyl acrylates.
Initiation: The process can be initiated spontaneously at high temperatures (thermal self-initiation) or by the addition of a radical initiator. nih.govwestlake.edu.cn Computational studies on alkyl acrylates have explored the self-initiation mechanism, suggesting the formation of diradical intermediates through Diels-Alder or [2+2] cycloaddition reactions of monomer molecules. nih.gov For instance, research on methyl acrylate using DFT has identified a triplet diradical intermediate as a likely precursor to the formation of monoradicals that initiate polymerization. nih.gov Another pathway involves oxygen-initiated polymerization at elevated temperatures, where molecular oxygen reacts with the acrylate monomer to form a diradical intermediate that subsequently promotes polymerization. westlake.edu.cn
Chain Transfer Reactions: Besides propagation, the growing radical can participate in chain transfer reactions, which terminate one polymer chain and initiate another. Intermolecular chain transfer to the polymer (CTP) is a significant secondary reaction in acrylate polymerization, leading to branched polymer structures. westlake.edu.cnmdpi.com DFT calculations on methyl, ethyl, and n-butyl acrylates indicate that the tertiary hydrogens on the polymer backbone are the most likely sites for hydrogen abstraction by a growing radical chain. westlake.edu.cn The length of the alkyl side chain has been found to have a minimal effect on the activation energies for these transfer reactions in shorter alkyl acrylates. westlake.edu.cn
Termination: This step involves the annihilation of two growing polymer radicals, either by combination or disproportionation, leading to the cessation of chain growth. The relative contribution of these two pathways can be influenced by temperature and the specific monomer structure.
Computational models often use representative oligomeric radical species (e.g., dimeric, trimeric radicals) to simulate the growing polymer chain and calculate the relevant kinetic parameters. ugent.be The table below presents representative predicted kinetic parameters for the free-radical polymerization of common alkyl acrylates, which can serve as a basis for estimating the behavior of 2-decylacrylic acid.
| Monomer | Reaction Step | Computational Method | Predicted Parameter | Value | Reference |
|---|---|---|---|---|---|
| Methyl Acrylate | Propagation | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Activation Energy (kJ/mol) | 20.5 | ugent.be |
| Methyl Methacrylate (B99206) | Propagation | MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) | Activation Energy (kJ/mol) | 29.3 | ugent.be |
| Ethyl Acrylate | Chain Transfer to Polymer | M06-2X/6-311G(d,p) | Activation Energy (kJ/mol) | 48.1 | westlake.edu.cn |
| n-Butyl Acrylate | Chain Transfer to Polymer | M06-2X/6-311G(d,p) | Activation Energy (kJ/mol) | 47.7 | westlake.edu.cn |
| n-Butyl Acrylate | Oxygen-Initiated Propagation | (RO)B3LYP/6-311+G(2d,p) | Activation Energy (kcal/mol) | 7.8 | westlake.edu.cn |
The data indicates that the activation energies for propagation are generally lower than for chain transfer reactions, as expected. The specific values are highly dependent on the level of theory and basis set used in the calculations. For 2-decylacrylic acid, it is anticipated that the propagation rate constant might be slightly lower than that of shorter-chain alkyl acrylates due to increased steric hindrance from the bulky decyl group. However, the fundamental free-radical mechanism involving initiation, propagation, and termination would remain the same.
Advanced Materials Research Applications
Role as a Monomer in Specialty Polymer Synthesis
As a monomer, 2-decyl acrylic acid offers a combination of a polymerizable vinyl group, a hydrophilic carboxylic acid moiety, and a substantial hydrophobic decyl group. This trifunctional nature allows for the creation of polymers with tailored properties for specialty applications.
The incorporation of this compound into a polymer backbone is a strategic approach to developing materials with significant hydrophobicity. The long, flexible C10 alkyl chain contributes to a low surface energy and water-repellent characteristics. In polymer design, longer alkyl chains generally increase the hydrophobicity of the resulting material. google.com For instance, monomers like dodecyl acrylate (B77674), which has a C12 alkyl chain, are preferred for creating hydrophobic copolymers. google.com The use of iso-decyl acrylate, which also possesses a C10 chain, is noted for imparting a long hydrophobic moiety to polymers. jamorin.com This suggests that polymers synthesized with this compound would exhibit enhanced water resistance and solubility in nonpolar solvents, making them suitable for applications such as specialized coatings, adhesives, and materials for water-resistant surface treatments. jamorin.comsfdchem.com
Amphiphilic polymers, which contain both hydrophilic and hydrophobic segments, are of great interest due to their ability to self-assemble into organized nanostructures. The structure of this compound is inherently amphiphilic. Polymers of this compound, or copolymers containing this monomer, are classic examples of hydrophobically modified polyelectrolytes. mdpi.com
Research on similar systems, such as poly(acrylic acid) (PAA) chains hydrophobically modified by grafting dodecyl (C12) or hexadecyl (C16) alkyl chains, demonstrates the creation of amphiphilic polymers that self-assemble in aqueous solutions. mdpi.com These modified polymers are water-soluble despite the long alkyl chains and exhibit significant changes in viscosity. mdpi.com Similarly, the copolymerization of acrylic acid with hydrophobic monomers like n-butyl acrylate via techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a known method for producing amphiphilic block copolymers. researchgate.net These copolymers can self-assemble into core-shell particles. researchgate.net Therefore, copolymerizing this compound with hydrophilic monomers like acrylic acid would yield amphiphilic systems capable of forming complex, ordered structures in solution. rsc.orgmdpi.com
Interfacial Phenomena and Surface Modification Research
The amphiphilic character of polymers derived from this compound makes them highly surface-active, enabling their use in modifying the properties of surfaces and interfaces. Research on hydrophobically modified poly(acrylic acid) sodium salts (HMPAANa) shows that these polymers adsorb at the air/water interface, behaving similarly to low-molecular-weight surfactants and reducing surface tension. acs.org
Grafting such polymers onto surfaces can dramatically alter their characteristics. For example, covalently grafting acrylic acid onto a polysulfone membrane surface has been shown to modify its properties. rsc.org Further modification can enhance hemocompatibility. rsc.org In another study, covalently attaching long-chain hydrocarbon molecules, such as those from dodecyl methacrylate (B99206), to the surface of coir fibers was used to modulate their surface wettability, successfully converting hydrophilic fibers into highly water-repellent ones. researchgate.net Given these findings, poly(this compound) is a strong candidate for research into surface modification, where it could be used to control wettability, adhesion, and biocompatibility of various substrates.
Research into Structured Polymeric Systems (e.g., Hydrogels, Latex Particles)
The unique properties of this compound lend themselves to the formation of sophisticated, structured polymeric systems like stimuli-responsive hydrogels and stable latex particles.
Poly(acrylic acid) and its derivatives are fundamental building blocks for hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.govmdpi.com The incorporation of hydrophobic side chains, such as the decyl group from this compound, into a poly(acrylic acid) network creates physical crosslinks through hydrophobic associations. researchgate.net These physical hydrogels can exhibit remarkable properties, including self-healing capabilities and high mechanical strength. researchgate.net The presence of the carboxylic acid group also imparts pH-responsiveness. psu.eduasianpubs.org At low pH, the carboxylic acid groups are protonated, strengthening hydrophobic interactions, while at high pH, they become deprotonated and charged, leading to electrostatic repulsion and swelling of the hydrogel. psu.edu The introduction of a more hydrophobic moiety, such as a decyl group compared to a propyl group, can lead to a more compact polymer conformation in the uncharged state and a more dramatic, discontinuous phase transition in response to pH changes. psu.edu
| pH-Responsive Polyacid | Chemical Structure | Properties |
| Poly(acrylic acid) (PAAc) | -[CH₂-CH(COOH)]n- | Undergoes a relatively continuous phase transition with changing pH. psu.edu |
| Poly(methacrylic acid) (PMAAc) | -[CH₂-C(CH₃)(COOH)]n- | Exhibits an abrupt phase transition and a compact 'hypercoiled' conformation at low pH due to methyl group hydrophobicity. psu.edu |
| Poly(2-ethyl acrylic acid) (PEAAc) | -[CH₂-C(C₂H₅)(COOH)]n- | The more hydrophobic ethyl group leads to a more compact structure and a more discontinuous phase transition compared to PMAAc. psu.edu |
| Poly(2-propyl acrylic acid) (PPAAc) | -[CH₂-C(C₃H₇)(COOH)]n- | Increased hydrophobicity from the propyl group further enhances the sharpness of the pH-induced phase transition. psu.edu |
This table presents a comparison of common pH-responsive polyacids, illustrating how increasing the hydrophobicity of the alkyl group at the 2-position affects their properties. Data sourced from psu.edu.
In the realm of colloidal systems, this compound is relevant to the synthesis of latex particles. A powerful technique known as polymerization-induced self-assembly (PISA) is often used to create block copolymer nanoparticles in situ. nih.gov In a typical aqueous PISA formulation, a water-soluble polymer block (like poly(acrylic acid)) is chain-extended with a hydrophobic monomer. nih.govmdpi.com As the second block grows, it becomes insoluble and self-assembles into core-shell nanoparticles, with the PAA block acting as a stabilizer for the latex. mdpi.com A monomer like this compound could be incorporated into the hydrophobic core-forming block to control its properties, such as its glass transition temperature and compatibility with other materials.
Self-Assembly of Poly(this compound) in Aqueous and Non-Aqueous Media
The self-assembly of poly(this compound) is governed by the interplay between the hydrophilic carboxylic acid backbone and the hydrophobic decyl side chains. In aqueous media, these amphiphilic polymers are expected to form complex, self-organized structures.
Detailed studies on hydrophobically functionalized poly(acrylic acid) with dodecyl (C12) side chains provide significant insight into this behavior. mdpi.com Using diffusion-ordered nuclear magnetic resonance (DOSY NMR) and molecular dynamics simulations, researchers have shown that these polymers form aggregates in aqueous solutions. mdpi.com The nature of these aggregates is highly dependent on polymer concentration. At low concentrations, small aggregates with hydrodynamic diameters of about 1 nm are observed. mdpi.com In more concentrated solutions, a bimodal system appears, with both small aggregates and larger assemblies (2-6 nm) coexisting. mdpi.com
Molecular dynamics simulations reveal that the smaller aggregates are pseudo-micellar structures formed by the collapse of two to three hydrophobic side chains onto the PAA backbone. mdpi.com This self-assembly is influenced by the degree of ionization of the carboxylic acid groups. When the polymer is highly charged (deprotonated at high pH), strong hydration and the presence of counterions can prevent the hydrophobic chains from collapsing, leading to a more extended conformation. mdpi.com The addition of salt can modulate these electrostatic interactions, influencing the aggregation behavior. mdpi.com This body of research strongly suggests that poly(this compound) would exhibit similar rich, concentration- and pH-dependent self-assembly behavior in aqueous solutions, making it a promising candidate for creating nanocarriers and viscosity modifiers. mdpi.com
| Simulation Parameter | Observation | Implication for Self-Assembly |
| Polymer Charge (Deprotonation) | For weakly charged polymer, hydrophobic domains of 2-3 dodecyl chains form. mdpi.com | Hydrophobic interactions drive the initial collapse and formation of pseudo-micellar aggregates. |
| High Polymer Charge | For fully charged polymer, dodecyl chains are stretched into the aqueous environment. mdpi.com | Electrostatic repulsion and strong hydration of the polymer backbone overcome the hydrophobic driving force, preventing aggregation. |
| Salt Addition | The addition of salt increases counterion condensation around the polymer chain. mdpi.com | Salt screens the electrostatic repulsions, which can promote or destabilize larger aggregates depending on concentration. |
This table summarizes key findings from molecular dynamics simulations of a single PAA chain grafted with 15% dodecyl tails (PAA-g-C12OH), providing a model for the self-assembly of poly(this compound). Data sourced from mdpi.com.
Biological and Biochemical Research Avenues
Enzymatic Transformations and Biocatalysis Involving 2-Decyl Acrylic Acid
The biotransformation of chemical compounds utilizes biological systems, such as whole cells or purified enzymes, to perform chemical modifications. wikipedia.org This approach is often favored for its high selectivity and environmentally friendly conditions. wikipedia.org Key reactions in biotransformation include oxidation, reduction, and hydrolysis. nih.govslideshare.net
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds (C=C). researchgate.netfrontiersin.orgnih.gov This makes them valuable biocatalysts for producing chiral molecules, which are important in the pharmaceutical and fragrance industries. researchgate.netnih.gov The reaction involves the trans-addition of two hydrogen atoms across the double bond, a process that can create up to two new stereocenters with high precision. frontiersin.orgnih.gov
The substrates for ene-reductases are typically α,β-unsaturated compounds where the C=C bond is activated by an electron-withdrawing group, such as a carbonyl, nitro group, ester, or carboxylic acid. frontiersin.orgresearchgate.net While the reduction of α,β-unsaturated aldehydes and ketones is common, the reduction of α,β-unsaturated carboxylic acids like 2-decylacrylic acid can be more challenging and may require additional activation. researchgate.net However, studies have shown that various ene-reductases are indeed active towards α,β-unsaturated acids and their esters. researchgate.netmdpi.com
The general mechanism for OYE-catalyzed reduction involves a Ping-Pong Bi-Bi kinetic model. nih.gov First, the enzyme's flavin mononucleotide (FMN) cofactor is reduced by a nicotinamide (B372718) cofactor like NADPH. nih.gov Subsequently, a hydride is transferred from the reduced FMN to the β-carbon of the substrate, and a proton is donated by a tyrosine residue in the active site to the α-carbon, completing the reduction. nih.govmdpi.com
Research has identified numerous ene-reductases from various microorganisms that can reduce a range of α,β-unsaturated substrates. google.com While specific studies on 2-decylacrylic acid are not extensively documented, the reactivity of similar long-chain 2-alkyl acrylic acids can be inferred from existing data on related compounds. The enzyme's substrate scope and stereoselectivity are key considerations for any potential biocatalytic application. frontiersin.orgmdpi.com
Table 1: Examples of Ene-Reductases and Their Substrate Classes
| Enzyme Family/Name | Source Organism (Example) | Typical Substrates | Key Characteristics | Reference |
|---|---|---|---|---|
| Old Yellow Enzyme (OYE) | Saccharomyces cerevisiae | α,β-Unsaturated aldehydes, ketones, esters, nitro compounds | Flavin-dependent, high stereoselectivity | researchgate.net, frontiersin.org |
| Enoate Reductase | Zymomonas mobilis | α,β-Unsaturated carboxylic acids and esters | Used in chemoenzymatic synthesis | nih.gov |
| Quinone Reductase-like ER | Various Bacteria | α,β-Unsaturated compounds | NADPH-dependent | nih.gov |
| TsOYE | Thermus scotoductus | Cyclic ketones | Thermostable, can catalyze oxidation (desaturation) | tudelft.nl |
Beyond reduction by ene-reductases, other enzymatic pathways could potentially modify 2-decylacrylic acid. Biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govlibretexts.org
Phase I Reactions : These reactions introduce or expose functional groups. For a molecule like 2-decylacrylic acid, this could involve:
Oxidation : Cytochrome P450 enzymes could potentially hydroxylate the long decyl chain at various positions.
Hydrolysis : While 2-decylacrylic acid itself is not an ester, related ester derivatives could be substrates for hydrolases or lipases. almacgroup.com
Reduction : As discussed, the reduction of the double bond is a primary pathway. nih.gov
Phase II Reactions : These pathways involve conjugation with endogenous molecules to increase water solubility for excretion. nih.gov If 2-decylacrylic acid or its Phase I metabolites contain suitable functional groups (like a hydroxyl group introduced via oxidation), they could undergo:
Glucuronidation : The attachment of glucuronic acid to the carboxyl group or a hydroxylated derivative. libretexts.org
Amino Acid Conjugation : The carboxyl group of 2-decylacrylic acid could be conjugated with amino acids like glycine (B1666218) or glutamine. nih.govslideshare.net
The specific pathways and enzymes involved would depend on the biological system (e.g., microorganism, mammalian liver) in which the biotransformation occurs. libretexts.org
Molecular Interactions with Biological Systems (Mechanistic Studies)
The structure of 2-decylacrylic acid, featuring a polar carboxylic acid head and a long, 10-carbon hydrophobic tail, suggests it would interact significantly with lipid bilayers, the primary components of cell membranes. The behavior of similar long-chain fatty acids provides a strong model for these interactions.
Very long-chain fatty acids (VLCFA) are known to integrate into phospholipid bilayers, with their carboxyl group positioned at the aqueous interface and the acyl chain penetrating deep into the hydrophobic core of the membrane. nih.gov This insertion can perturb the packing of the surrounding phospholipid acyl chains, potentially altering membrane properties like fluidity and permeability. nih.govuvigo.es The length of the alkyl chain is a critical factor; longer chains penetrate more deeply and can have more pronounced effects. nih.gov
The presence of molecules like 2-decylacrylic acid can lead to the formation of distinct lipid domains with altered physical properties, such as thickness and molecular density. uvigo.es Studies on phosphatidic acid, another lipid with a charged headgroup, show that its presence can significantly alter the mechanical properties of membranes, such as their stretching elasticity. nih.gov The introduction of a molecule with the specific geometry of 2-decylacrylic acid could influence membrane curvature and the lateral organization of lipids and proteins. uvigo.esbiorxiv.org
Table 2: Potential Interactions of 2-Decylacrylic Acid with Model Membranes
| Interaction Type | Predicted Effect on Membrane | Relevant Factors | Analogous System | Reference |
|---|---|---|---|---|
| Partitioning | Favorable partitioning into the lipid phase over the aqueous phase. | Hydrophobicity of the decyl chain. | Very Long-Chain Fatty Acids (VLCFA) | nih.gov |
| Orientation | Carboxyl group at the lipid-water interface; decyl chain in the hydrophobic core. | Amphipathic nature of the molecule. | Hexacosanoic Acid in bilayers | nih.gov |
| Perturbation | Disruption of phospholipid acyl chain packing. | Size and length of the decyl chain. | VLCFA effects on membrane structure | nih.gov |
| Mechanical Changes | Alteration of membrane elasticity and fluidity. | Headgroup charge (pKa dependent) and chain length. | Phosphatidic acid in GUVs | nih.gov |
Like many lipophilic acids, 2-decylacrylic acid is expected to bind to proteins, particularly plasma proteins like serum albumin. nih.govescholarship.org This binding is typically reversible and driven by hydrophobic and electrostatic interactions. researchgate.net
Human serum albumin (HSA) is the most abundant plasma protein and has several binding sites, with a known preference for acidic compounds. nih.govescholarship.org The long decyl chain of 2-decylacrylic acid would likely favor binding to hydrophobic pockets within the protein, while the negatively charged carboxylate group (at physiological pH) would form ionic or hydrogen bonds with charged or polar amino acid residues. escholarship.org
The binding of a ligand like 2-decylacrylic acid can induce conformational changes in the protein. escholarship.org These changes can alter the protein's stability and its affinity for other endogenous or exogenous ligands. The extent of protein binding is a critical parameter, as it influences the concentration of the free, unbound molecule that is available to interact with other biological targets. researchgate.netnih.gov For highly bound compounds, even small changes in the binding percentage can significantly alter the free concentration. nih.gov
Methods like equilibrium dialysis and ultrafiltration are commonly used to quantify the fraction of a compound that is bound to plasma proteins. researchgate.netnih.gov While specific data for 2-decylacrylic acid is not available, its structural characteristics suggest it would exhibit significant binding to albumin. biotage.com
This compound as an Intermediate in the Synthesis of Biologically Relevant Molecules
The α,β-unsaturated carboxylic acid moiety is a versatile functional group in organic synthesis, making molecules like 2-decylacrylic acid potentially useful as building blocks for more complex, biologically relevant compounds.
One key transformation is the reduction of the double bond, which, if performed with a stereoselective catalyst (such as an ene-reductase), can produce a chiral α-substituted carboxylic acid. researchgate.net Chiral acids are valuable precursors for a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov For example, the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key components of some drugs and flavors, can involve a two-enzyme cascade that includes an ene-reductase. nih.gov
Furthermore, the acrylic acid structure is a key component in reactions like the Knoevenagel condensation, which is used in the industrial synthesis of some drugs. nih.gov The carboxyl group can be readily converted into other functional groups, such as amides, which are prevalent in pharmaceuticals. mdpi.com The double bond can also participate in cycloaddition reactions, a powerful method for constructing complex heterocyclic scaffolds found in many natural products and bioactive compounds. beilstein-journals.org For instance, derivatives of acrylic acid can be used in the synthesis of pyrrolidines, which are core structures in many bioactive molecules. beilstein-journals.org
The specific application of 2-decylacrylic acid would leverage its decyl chain to impart lipophilicity into the final target molecule, a property often crucial for interaction with biological membranes or hydrophobic protein binding sites.
Table of Mentioned Compounds
Emerging Research Directions and Future Perspectives
Sustainable and Bio-Based Synthesis of 2-Decyl Acrylic Acid
The chemical industry's shift towards sustainability is a major driver for innovation in monomer synthesis. For acrylic acid, significant efforts are underway to replace petrochemical feedstocks with renewable resources. One promising approach involves the catalytic dehydration of lactic acid, which can be produced from the fermentation of carbohydrates. Another avenue is the conversion of glycerol, a byproduct of biodiesel production, into acrolein and subsequently to acrylic acid. Research has also demonstrated a four-step, environmentally benign route from biomass-derived furfural (B47365) to acrylic acid with a total yield of 81%.
Future research for this compound will likely focus on adapting these bio-based routes. A key challenge will be the introduction of the C10 alkyl chain using sustainable methods. This could involve:
Esterification with Bio-derived Decanol (B1663958): Investigating the esterification of bio-based acrylic acid with decanol derived from renewable sources, such as fatty acids from plant oils.
Direct Fermentation Pathways: Engineering microorganisms to produce this compound or its precursors directly from biomass, although this represents a more long-term and complex goal.
The principles of green chemistry, such as high atom economy, use of environmentally friendly solvents, and catalytic processes, will be central to developing these new synthetic pathways.
Table 1: Comparison of Bio-Based Routes to Acrylic Acid
| Feedstock | Key Process Steps | Reported Yield | Key Advantages |
|---|---|---|---|
| Lactic Acid | Catalytic Dehydration | High yields are challenging with conventional catalysts | Utilizes established fermentation technology. |
| Glycerol | Two-step process: Dehydration to acrolein, then oxidation to acrylic acid | High conversion rates are possible. | Utilizes a byproduct of the biodiesel industry. |
| Furfural | Four-step process: Photooxygenation, aerobic oxidation, hydrolysis, and ethenolysis | 81% total yield | Environmentally benign reactions with minimal waste. |
Catalysis is fundamental to both the synthesis of acrylic monomers and their subsequent polymerization. For acrylic acid production, oxide catalysts comprising molybdenum, vanadium, tellurium, and niobium are commonly used for the vapor-phase catalytic oxidation of propane. Research is also focused on developing catalysts for the direct carboxylation of ethylene (B1197577) with CO2 to form acrylates. For the bio-based routes, catalysts like modified calcium phosphate (B84403) are being explored for the dehydration of lactic acid.
In the context of this compound, future catalytic research will likely diverge into two main areas:
Synthesis Catalysts: Developing selective and robust catalysts for the sustainable synthesis routes mentioned previously. This includes catalysts for the esterification of acrylic acid with decanol or for novel pathways that construct the molecule from smaller bio-based building blocks.
Polymerization Catalysts: Exploring advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer architecture, enabling the synthesis of well-defined homopolymers of poly(this compound) and block copolymers incorporating this monomer. The choice of catalyst will be crucial for controlling polymer molecular weight, dispersity, and microstructure, which in turn dictate the final material properties.
Advanced Characterization Techniques for In-Situ Monitoring
Understanding reaction kinetics and polymerization mechanisms is crucial for process optimization and quality control. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming increasingly important. For polymerization processes, techniques like in-situ NMR spectroscopy and time-resolved small-angle X-ray scattering (SAXS) combined with rheology are powerful tools. In-situ NMR can track monomer conversion by monitoring the disappearance of vinylic resonances. SAXS can provide real-time information on the formation and evolution of nanostructures during polymerization-induced self-assembly (PISA). Raman micro-spectroscopy is another technique used to monitor chemical changes and diffusion within a polymer matrix with spatiotemporal resolution.
For this compound, these in-situ techniques will be invaluable for:
Monitoring Polymerization Kinetics: Tracking the rate of polymerization and the influence of reaction parameters (temperature, catalyst concentration) in real-time.
Observing Self-Assembly: The amphiphilic nature of polymers containing this compound makes them likely to self-assemble in solution. In-situ SAXS and other scattering techniques will be critical for understanding how these structures form and evolve.
Investigating Stimuli-Response: For "smart" polymers incorporating this compound, in-situ methods can monitor the structural and chemical changes that occur in response to stimuli like pH or temperature.
Design of Multifunctional Materials Incorporating this compound
The incorporation of a long alkyl chain like decyl into an acrylic polymer backbone opens up possibilities for creating materials with multiple functionalities. The hydrophobic decyl group can induce self-assembly and provide responsiveness to certain environments, while the carboxylic acid group offers pH-responsiveness and a site for further chemical modification.
Future research in this area will likely focus on:
Amphiphilic Copolymers: Synthesizing block or graft copolymers that combine hydrophobic poly(this compound) segments with hydrophilic polymer segments (e.g., poly(acrylic acid) or poly(ethylene glycol)). These materials are expected to self-assemble into micelles, vesicles, or other nanostructures in aqueous solutions, with potential applications in drug delivery and nanotechnology.
Stimuli-Responsive Hydrogels: Creating crosslinked networks (hydrogels) containing this compound. The swelling and mechanical properties of these hydrogels could be tuned by both pH (affecting the acrylic acid groups) and the presence of non-polar molecules that interact with the decyl chains. Copolymers with monomers like 2-acrylamido-2-methylpropane sulfonic acid could impart dual pH and temperature responsiveness.
Surface Modifiers: Utilizing the amphiphilic nature of this compound polymers to modify the surface properties of materials, for example, to create hydrophobic or anti-fouling coatings.
Table 2: Potential Multifunctional Materials with this compound
| Material Type | Key Components | Potential Functionality | Potential Applications |
|---|---|---|---|
| Amphiphilic Block Copolymers | Poly(this compound) block + Hydrophilic polymer block | Self-assembly into nanostructures | Drug delivery, nanoreactors, emulsifiers |
| Stimuli-Responsive Hydrogels | Crosslinked network of this compound and a hydrophilic comonomer | pH and/or hydrophobically-triggered swelling/collapse | Smart drug release, sensors, actuators |
| Surface Coatings | Copolymers adsorbed or grafted onto a surface | Control of surface wettability and adhesion | Anti-fouling coatings, biocompatible surfaces, adhesives |
Computational modeling and molecular simulation are powerful tools for accelerating materials discovery. By simulating the behavior of molecules and polymers at the atomic level, researchers can predict their properties and guide experimental efforts. Molecular dynamics (MD) simulations have been used extensively to study the conformational behavior of poly(acrylic acid) in solution, including its response to changes in pH and ionic strength. These simulations provide insights into properties like the radius of gyration, chain stiffness, and interactions with solvent molecules.
For this compound and its derivatives, computational approaches can be used to:
Model Self-Assembly: Predict the critical micelle concentration and the likely morphology of aggregates formed by amphiphilic copolymers containing this compound.
Screen Novel Derivatives: Computationally design and evaluate the properties of new monomers based on this compound with modified side chains or functional groups before undertaking their synthesis. This can help to identify promising candidates for specific applications.
Understand Degradation Mechanisms: Atomistic simulations can provide insights into how these polymers interact with small molecules and degrade under various environmental conditions.
Interdisciplinary Research Integrating this compound into New Scientific Domains
The unique properties of polymers derived from this compound make them attractive for a wide range of applications that span multiple scientific disciplines.
Biomedical Applications: The pH-responsive and amphiphilic nature of these polymers makes them excellent candidates for drug delivery systems. Hydrogels could be designed for controlled release, while polymeric micelles could encapsulate hydrophobic drugs for delivery in aqueous environments. The biocompatibility of poly(acrylic acid)-based materials is a significant advantage in this field.
Materials Science: In materials science, these polymers could be used to create "smart" coatings, adhesives, and superabsorbent materials. The ability to tune the hydrophobic-hydrophilic balance is key to controlling properties like adhesion, wettability, and absorption capacity.
Environmental Remediation: Hydrogels based on this compound could be designed to act as "sponges" for absorbing non-polar pollutants, such as oil or organic solvents, from water. The carboxylic acid groups could also be used to chelate heavy metal ions.
The future of this compound research lies at the intersection of polymer chemistry, materials science, biotechnology, and computational science. As sustainable synthesis methods are developed and our understanding of the structure-property relationships of its polymers grows, we can expect to see this versatile monomer play an increasingly important role in the development of advanced, functional materials.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-decyl acrylic acid, and how do they align with established protocols for acrylic acid derivatives?
- Methodology : Synthesis typically involves esterification or alkylation of acrylic acid. For example, reacting acrylic acid with decyl alcohol using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C) to form the ester, followed by purification via distillation or chromatography. This approach mirrors industrial acrylic acid ester production .
- Key Considerations : Monitor reaction kinetics to avoid polymerization side reactions. Use inert atmospheres (N₂) to stabilize the α,β-unsaturated carboxylic acid structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) due to severe skin/respiratory irritation risks, as observed in acrylic acid safety profiles .
- Work in fume hoods to prevent inhalation exposure.
- Store under refrigeration with polymerization inhibitors (e.g., hydroquinone) to enhance stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structure?
- Analytical Workflow :
- NMR : Confirm molecular structure via ¹H/¹³C NMR signals (e.g., vinyl protons at δ 5.5–6.5 ppm, carboxylic proton at δ 12–13 ppm) .
- FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹, C=C stretch at ~1630 cm⁻¹) .
- HPLC/GC-MS : Assess purity and quantify residual monomers .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the synthesis of this compound derivatives?
- Strategies :
- Use sterically hindered catalysts (e.g., bulky Lewis acids) to direct alkylation to the β-position .
- Optimize solvent polarity to favor desired reaction pathways. For example, non-polar solvents may reduce side reactions in esterification .
- Data Analysis : Compare reaction outcomes (yield, selectivity) under varying conditions using DOE (Design of Experiments) frameworks .
Q. What factors influence the copolymerization kinetics of this compound with vinyl monomers, and how do they affect polymer properties?
- Kinetic Insights :
- Reactivity ratios (e.g., determined via the Mayo-Lewis equation) dictate monomer incorporation into copolymers. The long decyl chain may reduce reactivity due to steric effects .
- Thermal and mechanical properties (e.g., glass transition temperature, tensile strength) correlate with monomer ratios and branching .
- Advanced Characterization : Use DSC for thermal analysis and GPC for molecular weight distribution .
Q. How can contradictory data on the thermal stability of this compound-based polymers be resolved?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
